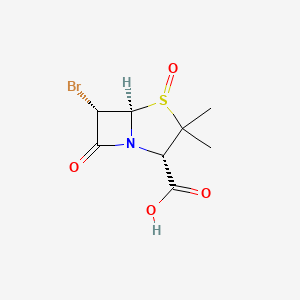

6-Bromopenicillanic acid S-sulfoxide

Übersicht

Beschreibung

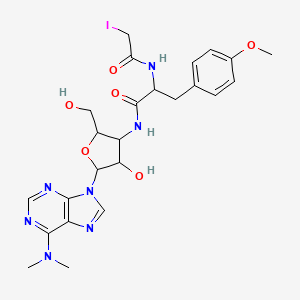

6-Bromopenicillanic acid S-sulfoxide is a chemical compound that belongs to the penicillin family. It is a derivative of penicillin and has been used in scientific research for many years. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis of 6-Bromopenicillanic acid S-sulfoxide can be achieved through the oxidation of 6-Bromopenicillanic acid with a suitable oxidizing agent.

Starting Materials

6-Bromopenicillanic acid, Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)

Reaction

Dissolve 6-Bromopenicillanic acid in a suitable solvent (e.g. methanol, ethanol), Add the oxidizing agent slowly to the reaction mixture while stirring at a suitable temperature (e.g. room temperature, 0-5°C), Allow the reaction to proceed for a suitable amount of time (e.g. 1-2 hours), Quench the reaction by adding a suitable reducing agent (e.g. sodium sulfite, sodium thiosulfate), Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate, dichloromethane), Purify the product by recrystallization or chromatography (e.g. silica gel column chromatography)

Wirkmechanismus

The mechanism of action of 6-Bromopenicillanic acid S-sulfoxide is similar to that of other penicillin derivatives. It inhibits the synthesis of the bacterial cell wall by binding to the penicillin-binding proteins (PBPs) present in the bacterial cell membrane. This leads to the disruption of the bacterial cell wall, which ultimately results in the death of the bacteria.

Biochemische Und Physiologische Effekte

6-Bromopenicillanic acid S-sulfoxide has been found to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It is also effective against some antibiotic-resistant strains of bacteria. This compound has low toxicity and is well-tolerated by animals.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-Bromopenicillanic acid S-sulfoxide in lab experiments are its high yield, low toxicity, and potent antibacterial activity. The limitations of using this compound are that it is expensive and not readily available in the market.

Zukünftige Richtungen

For the use of this compound in scientific research include the synthesis of new penicillin derivatives and the investigation of its mechanism of action.

Wissenschaftliche Forschungsanwendungen

6-Bromopenicillanic acid S-sulfoxide has been used in scientific research for many years. It is used as a starting material for the synthesis of various penicillin derivatives. This compound has also been used as a probe to study the mechanism of action of penicillin and its derivatives. It has been found that the S-sulfoxide group in 6-Bromopenicillanic acid S-sulfoxide plays an important role in the antibacterial activity of penicillin.

Eigenschaften

IUPAC Name |

(2S,5R,6S)-6-bromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO4S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)15(8)14/h3-4,6H,1-2H3,(H,12,13)/t3-,4-,6+,15?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXWCZHUJOCCBY-AMVCQHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1=O)C(C2=O)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1=O)[C@H](C2=O)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000677 | |

| Record name | 6-Bromo-3,3-dimethyl-4,7-dioxo-4lambda~4~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopenicillanic acid S-sulfoxide | |

CAS RN |

79703-02-9 | |

| Record name | 6-Bromopenicillanic acid S-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079703029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-3,3-dimethyl-4,7-dioxo-4lambda~4~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.